3-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-ethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-ethylpyridin-2(1H)-one is a complex organic molecule featuring a triazole ring, a pyridinone moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-ethylpyridin-2(1H)-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl derivative reacts with an appropriate nucleophile.
Formation of the Pyridinone Moiety: The pyridinone ring is formed through a condensation reaction involving ethyl acetoacetate and an amine derivative.
Thioether Formation: The final step involves the formation of the thioether linkage, typically achieved by reacting the intermediate with a thiol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole and pyridinone derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further development in this field.
Medicine
In medicinal chemistry, the compound is explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising lead compound for the development of new anticancer drugs.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-ethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which can inhibit the function of metalloenzymes. The chlorophenyl group can interact with hydrophobic pockets in proteins, disrupting their function. The compound’s ability to induce oxidative stress in cells also contributes to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-methylpyridin-2(1H)-one
- 3-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-ethylpyridin-2(1H)-thione
Uniqueness
The unique combination of a triazole ring, a pyridinone moiety, and a chlorophenyl group in 3-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-ethylpyridin-2(1H)-one provides it with distinct chemical and biological properties
Would you like more detailed information on any specific section?
Properties
IUPAC Name |
3-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-1-ethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-3-23-10-4-5-14(17(23)25)16-20-21-18(22(16)2)26-11-15(24)12-6-8-13(19)9-7-12/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJVEBGWABKNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.